3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one typically involves the cyclization of thiosemicarbazide with cyclohexanone and ethyl chloroacetate in the presence of fused sodium acetate . The reaction is carried out under reflux conditions in ethanol for several hours. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives.
Scientific Research Applications
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antitumor properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-Cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds such as:
2-Thioxo-imidazolidin-4-one: This compound has similar antimicrobial properties but lacks the cyclohexyl and methyl groups, which may affect its biological activity.
5-Methyl-2-thioxo-imidazolidin-4-one: This compound is structurally similar but does not have the cyclohexyl group, which may influence its pharmacological properties.
3-Cyclohexyl-2-thioxo-imidazolidin-4-one: This compound is similar but lacks the methyl group, which may alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-cyclohexyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,14) |
InChI Key |
JCILMALLRINMLU-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=S)N1)C2CCCCC2 |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2CCCCC2 |
solubility |
31.8 [ug/mL] |
Origin of Product |
United States |
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